

# In-Depth Technical Guide: CAS Number 1621616-14-5

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A comprehensive overview of tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate, a key building block in targeted protein degradation.

#### Introduction

The compound identified by CAS number 1621616-14-5 is chemically named tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate. It is also commonly referred to as Methylamino-PEG4-t-butyl ester or **Methylamino-PEG4-Boc**. This molecule is a heterobifunctional linker of significant interest in the field of drug discovery and development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. They consist of two ligands connected by a linker: one binds to the target protein of interest, and the other recruits an E3 ubiquitin ligase. The linker plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, thereby influencing the formation of a productive ternary complex essential for ubiquitination and subsequent degradation.

This technical guide provides a detailed overview of the properties and uses of CAS number 1621616-14-5, with a focus on its application in the synthesis of PROTACs for researchers, scientists, and drug development professionals.

## **Physicochemical Properties**



A summary of the known and predicted physicochemical properties of tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate is presented in Table 1. The polyethylene glycol (PEG) chain in its structure enhances its solubility in aqueous media, a desirable characteristic for biological applications.[1][2]

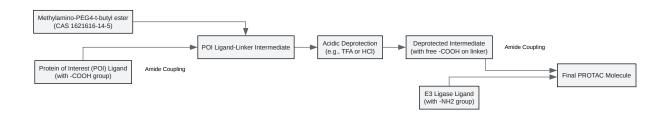
Property	Value	Source(s)
CAS Number	1621616-14-5	[1]
Chemical Name	tert-Butyl 5,8,11,14-tetraoxa-2- azaheptadecan-17-oate	[1]
Synonyms	Methylamino-PEG4-t-butyl ester, Methylamino-PEG4-Boc	[3]
Molecular Formula	C16H33NO6	[3]
Molecular Weight	335.44 g/mol	[3]
Physical State	Liquid	[3]
Solubility	Soluble in Water, DMSO, DCM, DMF	[2]
Predicted Boiling Point	266.7 ± 15.0 °C (for a similar compound)	[4]
Predicted pKa	9.51 ± 0.10 (for a similar compound)	[4]
Storage	-20°C	[2]

## **Role in PROTAC Synthesis and Mechanism**

tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate serves as a flexible PEG-based linker in the modular synthesis of PROTACs.[3] Its heterobifunctional nature is key to its utility. The terminal methylamine group is reactive towards carboxylic acids, allowing for the formation of a stable amide bond with a ligand for a target protein of interest.[1][2] The other end of the linker is a t-butyl ester, which acts as a protecting group for a carboxylic acid. This t-butyl group can be readily removed under acidic conditions to reveal the carboxylic acid, which can then be coupled to a ligand for an E3 ubiquitin ligase, typically via another amide bond formation.[1][2]



The general workflow for utilizing this linker in PROTAC synthesis is depicted in the following diagram:



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Figure 1: General workflow for PROTAC synthesis using Methylamino-PEG4-t-butyl ester.

The flexibility of the PEG4 chain allows for the necessary spatial arrangement between the target protein and the E3 ligase to facilitate the ubiquitination process. The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the final PROTAC molecule.[5]

# Experimental Protocols General Amide Coupling of Methylamino-PEG4-t-butyl ester with a Carboxylic Acid

This protocol describes the general procedure for the reaction of the methylamine group of the linker with a carboxylic acid-containing molecule, such as a ligand for a protein of interest.

#### Materials:

- Methylamino-PEG4-t-butyl ester (CAS 1621616-14-5)
- Carboxylic acid-containing molecule (e.g., POI ligand)
- Coupling agents (e.g., HATU, EDC)[6]



- Base (e.g., DIPEA, triethylamine)
- Anhydrous solvent (e.g., DMF, DCM)[6]
- Standard laboratory glassware and stirring equipment
- Inert atmosphere (e.g., nitrogen or argon)

#### Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1.0 equivalent) in the chosen anhydrous solvent.
- Add the coupling agent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the solution.
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
- Add a solution of Methylamino-PEG4-t-butyl ester (1.0-1.2 equivalents) in the anhydrous solvent to the reaction mixture.
- Stir the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is typically worked up by dilution with an organic solvent (e.g., ethyl acetate), followed by washing with aqueous solutions to remove excess reagents and byproducts.
- The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
- The crude product can be purified by flash column chromatography on silica gel.

# **Example Application: Synthesis of VHL-based PROTACs** for Tissue Transglutaminase (TG2)

A published study details the use of Methylamino-PEGn-t-butyl esters (where n=4 corresponds to CAS 1621616-14-5) in the synthesis of von Hippel-Lindau (VHL) E3 ligase-recruiting

#### Foundational & Exploratory





PROTACs to target Tissue Transglutaminase (TG2).[1] The experimental protocol involves a multi-step synthesis.

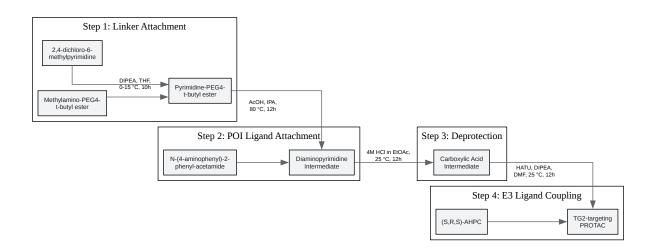
Step 1: Reaction of Methylamino-PEG4-t-butyl ester with 2,4-dichloro-6-methylpyrimidine

- Reactants: Methylamino-PEG4-t-butyl ester, 2,4-dichloro-6-methylpyrimidine, and N,N-Diisopropylethylamine (DIPEA).
- Solvent: Tetrahydrofuran (THF).
- Conditions: The reaction is carried out at 0 to 15 °C for 10 hours.[1]
- Outcome: This step results in the formation of a pyrimidine intermediate with the PEG4-tbutyl ester chain attached.

Step 2: Subsequent synthetic modifications The resulting intermediate undergoes further reactions, including a nucleophilic aromatic substitution, deprotection of the t-butyl ester using hydrochloric acid in ethyl acetate, and finally, an amide coupling with a VHL ligand ((S,R,S)-AHPC) using HATU and DIPEA in DMF to yield the final PROTAC.[1]

The overall synthetic scheme is illustrated below:





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Figure 2: Synthetic workflow for a TG2-targeting PROTAC using Methylamino-PEG4-t-butyl ester.

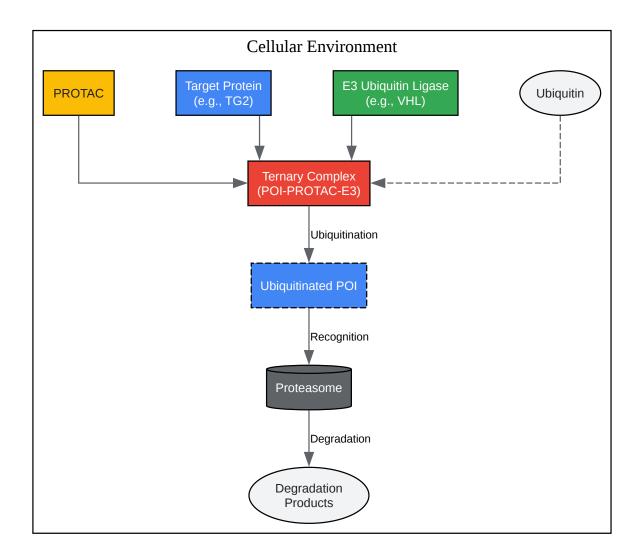
#### **Biological Activity and Signaling Pathways**

The biological activity of a PROTAC is determined by its ability to induce the degradation of its target protein. In the case of the TG2-targeting PROTACs synthesized using the Methylamino-PEG4-t-butyl ester linker, the ultimate goal is the degradation of TG2.[1] TG2 is a multifunctional enzyme implicated in various cellular processes and diseases, including cancer and fibrosis.

The mechanism of action for these PROTACs involves hijacking the VHL E3 ubiquitin ligase. The PROTAC molecule facilitates the formation of a ternary complex between TG2 and VHL. This proximity allows for the transfer of ubiquitin molecules to TG2, marking it for degradation by the proteasome.



The downstream signaling effects of TG2 degradation would depend on the specific cellular context and the pathways in which TG2 is involved. This could include modulation of cell adhesion, migration, and apoptosis. The following diagram illustrates the general principle of PROTAC-mediated protein degradation.



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Figure 3: Mechanism of PROTAC-induced targeted protein degradation.

#### Conclusion

tert-Butyl 5,8,11,14-tetraoxa-2-azaheptadecan-17-oate (CAS 1621616-14-5) is a valuable and versatile chemical tool for the synthesis of PROTACs. Its heterobifunctional nature, coupled



with the advantageous properties of the PEG linker, makes it a key building block for researchers developing novel therapeutics based on targeted protein degradation. The provided experimental protocols and mechanistic diagrams offer a foundational understanding for its application in the laboratory. Further research into PROTACs utilizing this linker will continue to elucidate its full potential in targeting a wide range of disease-relevant proteins.

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